

understanding Furcatin as a disaccharide derivative

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Compound of Interest

Compound Name: *Furcatin*

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Furcatin: A Disaccharide Derivative Explored

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, a naturally occurring disaccharide derivative, has garnered interest within the scientific community for its potential biological activities. Structurally, it is identified as 4-(2-propen-1-yl)phenyl 6-O-D-apio- β -D-furanosyl- β -D-glucopyranoside[1]. This complex molecule consists of a β -D-glucopyranose unit linked to a D-apiofuranose, with this disaccharide further attached to a phenylpropanoid aglycone, 4-allylphenol. As a member of the phenylpropanoid glycoside family, **Furcatin** is found in various plant species, notably *Viburnum furcatum*, and is a substrate for the specific enzyme **Furcatin** hydrolase[1]. This guide provides a comprehensive overview of **Furcatin**, including its chemical properties, putative biological activities, and detailed experimental methodologies for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Furcatin** is presented in the table below. This data is essential for its extraction, purification, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₈ O ₁₀	PubChem
Molecular Weight	428.4 g/mol	PubChem
IUPAC Name	(2R,3S,4S,5R,6S)-2- [[[(2R,3R,4R)-3,4-dihydroxy-4- (hydroxymethyl)oxolan-2- yl]oxymethyl]-6-(4-prop-2- enylphenoxy)oxane-3,4,5-triol	PubChem
CAS Number	499-33-2	Guidechem
Predicted pKa	12.77 ± 0.60	Guidechem

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of **Furcatin**. The following sections outline representative protocols for its isolation, synthesis, and analysis, based on established methods for similar phenylpropanoid glycosides.

Isolation of Furcatin from *Viburnum furcatum*

This protocol describes a general procedure for the extraction and purification of **Furcatin** from its natural source.

1. Plant Material Collection and Preparation:

- Collect fresh leaves of *Viburnum furcatum*.
- Air-dry the leaves in a well-ventilated area, shielded from direct sunlight.
- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 48 hours with occasional stirring.

- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

3. Fractionation:

- Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and ethyl acetate (3 x 200 mL) in a separatory funnel.
- Collect the ethyl acetate fraction, which is expected to be enriched with phenylpropanoid glycosides.
- Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.

4. Purification:

- Subject the dried ethyl acetate fraction to column chromatography on silica gel.
- Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to separate different components.
- Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualize by spraying with a vanillin-sulfuric acid reagent followed by heating.
- Combine fractions containing the compound of interest (based on R_f value comparison with a standard, if available).
- Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to obtain pure **Furcatin**.

General Synthesis of a Furcatin Analogue (Aryl β -D-glucopyranoside)

This protocol outlines a general chemical synthesis approach for an aryl β -D-glucopyranoside, a core component of the **Furcatin** structure.

1. Glycosyl Donor Preparation:

- Acetylate D-glucose using acetic anhydride and a catalyst (e.g., sodium acetate) to form penta-O-acetyl- β -D-glucopyranose.
- Convert the acetylated glucose to the corresponding glycosyl bromide by reacting with HBr in acetic acid.

2. Glycosylation:

- Dissolve the aglycone (4-allylphenol) and the glycosyl bromide in a suitable solvent (e.g., dichloromethane).
- Add a promoter, such as silver carbonate or mercury(II) cyanide, to facilitate the glycosylation reaction.
- Stir the reaction mixture at room temperature until completion (monitored by TLC).

3. Deprotection:

- After the reaction, filter the mixture and concentrate the filtrate.
- Deacetylate the resulting product using a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final aryl β -D-glucopyranoside.

4. Purification:

- Purify the final product using column chromatography on silica gel.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).

- Mobile Phase: Gradient elution with water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 280 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified **Furcatin** in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
- Acquire ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure. Key signals to identify would include those for the aromatic protons of the 4-allylphenol moiety, the anomeric protons of the glucose and apiose units, and the characteristic signals of the sugar rings.

3. Mass Spectrometry (MS):

- Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight and fragmentation pattern of **Furcatin**, confirming its identity.

Putative Biological Activities and Signaling Pathways

While specific studies on the biological activities of **Furcatin** are limited, its classification as a phenylpropanoid glycoside suggests potential antioxidant and anti-inflammatory properties. Phenylpropanoid glycosides are known to interact with various cellular signaling pathways.

Antioxidant Activity

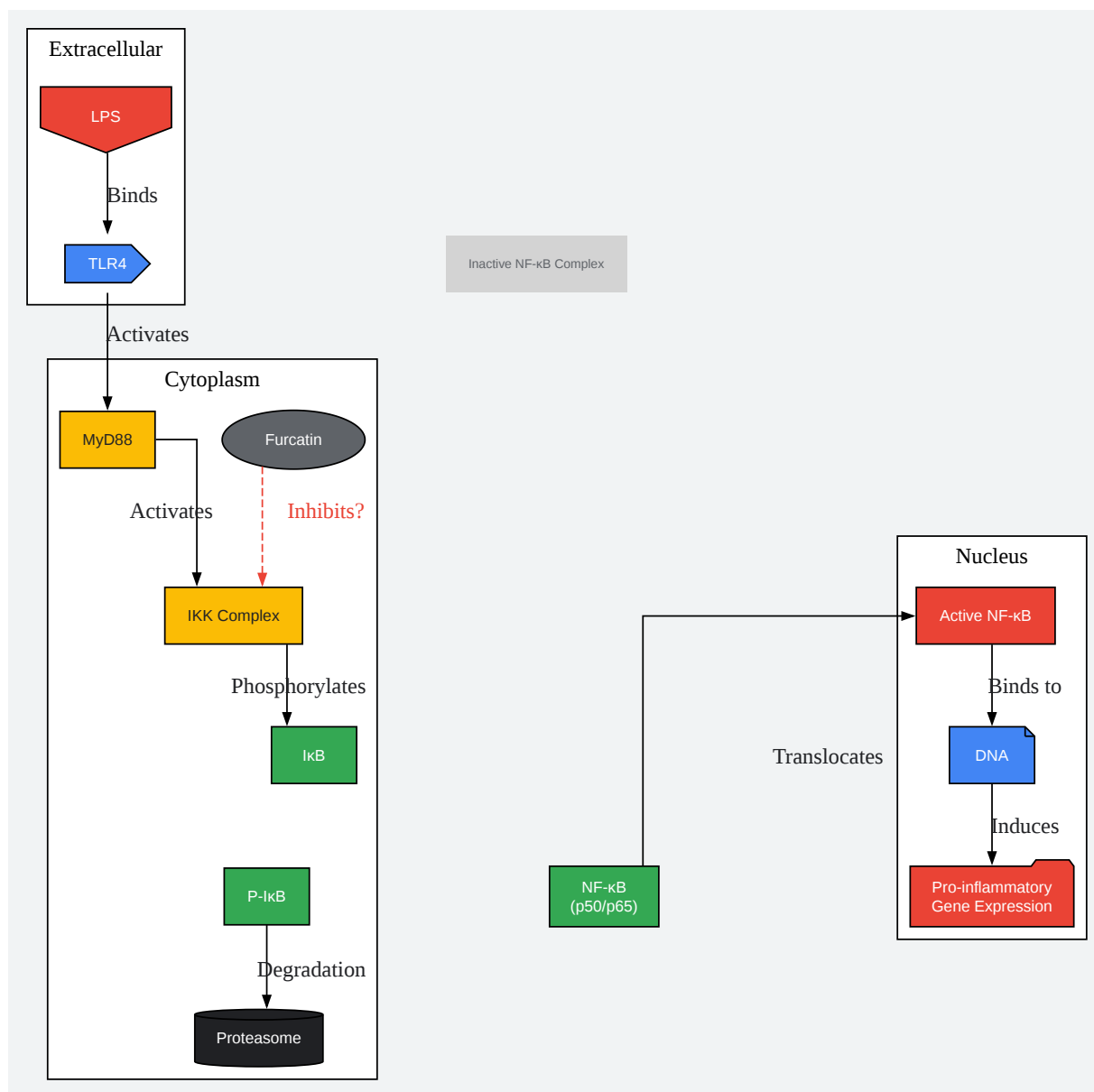
Phenylpropanoid glycosides often exhibit radical scavenging activity due to their phenolic hydroxyl groups. The antioxidant potential of **Furcatin** can be assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Activity

The anti-inflammatory effects of phenylpropanoid glycosides are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. The potential of **Furcatin** to modulate these pathways can be investigated in cell-based assays using lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the NF- κ B signaling pathway, which is a potential target for the anti-inflammatory action of **Furcatin**.



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Caption: Putative inhibition of the NF-κB signaling pathway by **Furcadin**.

Conclusion

Furcatin represents an interesting disaccharide derivative with potential for further scientific investigation. This guide provides a foundational understanding of its chemical nature and outlines key experimental approaches for its study. While specific biological data on **Furcatin** is still emerging, its classification as a phenylpropanoid glycoside suggests promising avenues for research into its antioxidant and anti-inflammatory properties, particularly its interaction with critical cellular signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this natural compound.

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References

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